molecular formula C10H13NO3 B13669384 Ethyl 5-(aminomethyl)-2-hydroxybenzoate

Ethyl 5-(aminomethyl)-2-hydroxybenzoate

Cat. No.: B13669384
M. Wt: 195.21 g/mol
InChI Key: ZIBDBRFVZPMQLE-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)-2-hydroxybenzoate typically involves the esterification of 5-(aminomethyl)-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{5-(aminomethyl)-2-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

    Substitution: The hydroxyl group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

  • Oxidation can yield imines or nitriles.
  • Reduction can produce primary amines or alcohols.
  • Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Ethyl 5-(aminomethyl)-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 5-(aminomethyl)-2-hydroxybenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(aminomethyl)-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position instead of the 2-position.

    Ethyl 5-(aminomethyl)-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-2-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5,12H,2,6,11H2,1H3

InChI Key

ZIBDBRFVZPMQLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CN)O

Origin of Product

United States

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